molecular formula C13H16O4 B12557279 benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol CAS No. 171109-63-0

benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol

Cat. No.: B12557279
CAS No.: 171109-63-0
M. Wt: 236.26 g/mol
InChI Key: RZJNECVRFOEFHW-LOLRQIBTSA-N
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Description

Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol is an organic compound that combines the structural features of benzoic acid and a pyran derivative Benzoic acid is a simple aromatic carboxylic acid, while the pyran derivative is a cyclic ether with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol can be achieved through several synthetic routes. One common method involves the condensation of benzoic acid with a suitable pyran derivative under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.

Another approach involves the use of alcohol dehydrogenases (ADHs) to catalyze the interconversion between alcohols and aldehydes or ketones. ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media can also improve the solubility of substrates and facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols or alkanes.

    Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, such as halogens or alkyl groups, to introduce new functional groups into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol can be compared with other similar compounds, such as dicarboxylic acids and other pyran derivatives.

    Dicarboxylic Acids: These compounds contain two carboxyl groups and exhibit similar chemical behavior and reactivity to monocarboxylic acids.

    Pyran Derivatives: These compounds contain a pyran ring and may have various functional groups attached. Examples include 2H-pyran-3-ol and 2-methyl-3,4-dihydro-2H-pyran.

The uniqueness of this compound lies in its combination of benzoic acid and pyran structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

171109-63-0

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol

InChI

InChI=1S/C7H6O2.C6H10O2/c8-7(9)6-4-2-1-3-5-6;1-5-6(7)3-2-4-8-5/h1-5H,(H,8,9);2,4-7H,3H2,1H3/t;5-,6-/m.0/s1

InChI Key

RZJNECVRFOEFHW-LOLRQIBTSA-N

Isomeric SMILES

C[C@H]1[C@H](CC=CO1)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC1C(CC=CO1)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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